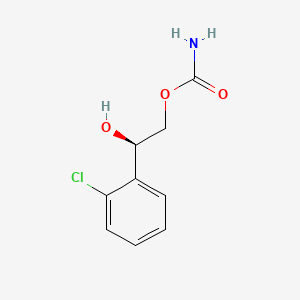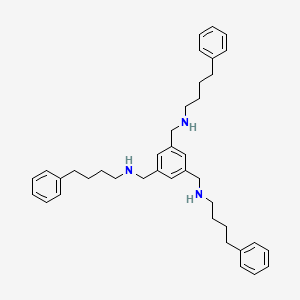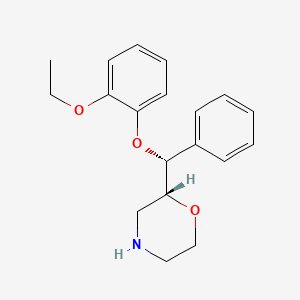
RG-7152
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- RG-7152 is a compound with the chemical structure C20H19N5O2. Its CAS number is 107813-63-8 .
- As a tetrazolyl-substituted leukotriene D4 receptor antagonist, this compound has garnered interest due to its effects on peroxisomal enzymes and β-oxidation in hepatocytes.
Preparation Methods
- Synthetic routes for RG-7152 have been investigated, although specific details are not widely available in the literature.
- Industrial production methods are not extensively documented, but research efforts continue to explore efficient synthesis strategies.
Chemical Reactions Analysis
- RG-7152 undergoes reactions typical of its functional groups, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are context-dependent and may vary based on the specific synthetic pathway.
- Major products formed from these reactions are not explicitly reported, but they likely involve modifications of the tetrazole and quinoline moieties.
Scientific Research Applications
- RG-7152’s applications span various scientific domains:
Chemistry: Researchers study its reactivity, stability, and potential as a peroxisome proliferator.
Biology: Investigations explore its impact on cellular processes and enzyme regulation.
Medicine: this compound’s pharmacological properties may have therapeutic implications.
Industry: Its use in drug development or as a research tool is an ongoing area of interest.
Mechanism of Action
- RG-7152’s mechanism involves antagonizing leukotriene D4 receptors.
- It likely modulates signaling pathways related to leukotrienes, inflammation, and lipid metabolism.
Comparison with Similar Compounds
- RG-7152’s uniqueness lies in its tetrazolyl substitution and specific receptor selectivity.
- Similar compounds include other leukotriene receptor antagonists (e.g., montelukast, zafirlukast), but this compound’s distinct features set it apart.
Properties
CAS No. |
107813-63-8 |
|---|---|
Molecular Formula |
C20H19N5O2 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[[3-[3-(2H-tetrazol-5-yl)propoxy]phenoxy]methyl]quinoline |
InChI |
InChI=1S/C20H19N5O2/c1-2-8-19-15(5-1)10-11-16(21-19)14-27-18-7-3-6-17(13-18)26-12-4-9-20-22-24-25-23-20/h1-3,5-8,10-11,13H,4,9,12,14H2,(H,22,23,24,25) |
InChI Key |
XDPLTERFGJAMRU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)OCCCC4=NNN=N4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)OCCCC4=NNN=N4 |
Appearance |
Solid powder |
Key on ui other cas no. |
107813-63-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(3-(3-(2-quinolinylmethoxy)phenoxy)propyl)-1-H-tetrazole RG 7152 RG-7152 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















